molecular formula C6H6BrNO B021398 2-Bromo-3-methoxypyridine CAS No. 24100-18-3

2-Bromo-3-methoxypyridine

Cat. No.: B021398
CAS No.: 24100-18-3
M. Wt: 188.02 g/mol
InChI Key: PDOWLYNSFYZIQX-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxypyridine is an organic compound with the molecular formula C6H6BrNO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by a bromine atom and a methoxy group, respectively

Mechanism of Action

Target of Action

2-Bromo-3-methoxypyridine is a biochemical reagent used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors . The primary target of this compound is the AXL receptor tyrosine kinase, a protein that plays a crucial role in cell survival, growth, and proliferation .

Mode of Action

It is known to interact with its target, the axl receptor tyrosine kinase, potentially inhibiting its function . This interaction could lead to changes in cellular signaling pathways, affecting cell growth and survival .

Biochemical Pathways

This compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes . The compound’s role in this biochemical pathway could have downstream effects on various cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its interaction with the AXL receptor tyrosine kinase. By inhibiting this kinase, the compound could potentially disrupt cell signaling pathways, affecting cell growth and survival . .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and the specific conditions of the Suzuki–Miyaura cross-coupling reaction

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-methoxypyridine typically involves the bromination of 3-methoxypyridine. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.

    Suzuki Coupling: Biaryl compounds are formed as major products.

    Oxidation: Products include pyridine derivatives with carbonyl functionalities.

Comparison with Similar Compounds

Comparison: 2-Bromo-3-methoxypyridine is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring. This combination of substituents provides distinct reactivity patterns compared to its analogs. For instance, the methoxy group can participate in hydrogen bonding and electron-donating interactions, influencing the compound’s chemical behavior and biological activity. In contrast, other bromo-substituted pyridines may lack these interactions, leading to different reactivity and applications .

Properties

IUPAC Name

2-bromo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOWLYNSFYZIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178829
Record name 2-Bromo-3-methoxypyridine
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Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24100-18-3
Record name 2-Bromo-3-methoxypyridine
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Record name 2-Bromo-3-methoxypyridine
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Record name 2-Bromo-3-methoxypyridine
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Record name 2-bromo-3-methoxypyridine
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Record name 2-BROMO-3-METHOXYPYRIDINE
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Synthesis routes and methods I

Procedure details

5.93 g (90.0 mmol) of 85% powdered potassum [sic] hydroxide are suspended in 30 ml of DMSO and heated to 50° C. under argon as the inert gas. 2.54 g (14.6 mmol) of 2-bromo-3-hydroxypyridine dissolved in 10 ml of DMSO are added dropwise to this suspension. This solution is stirred for another 10 minutes, after which 12.3 g (5.30 ml, 33.1 mmol) of methyl iodide are added dropwise over a period of 2 minutes. The addition takes place at such a rate that the reaction temperature is always between 50°-55° C. The reaction [sic] is then stirred at this temperature for another 10 minutes. The finished reaction solution is finally poured onto 100 ml of ground ice. The crude product obtained is recrystallized from ether/petroleum ether (4:1).
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Synthesis routes and methods II

Procedure details

Add sodium hydride (5.91 g, 147.8 mmol) to a rapidly stirred solution of 2-bromo-3-pyridinol in DMF (anhydrous, 200 mL). After 30 minutes, add iodomethane (9.2 mL, 147.8 mmol) and stir under N2 for 2.5 hours. Quench with water and concentrate. Partition residue between Et2O) and water, separate layers. Extract from aqueous layer with Et2O (×2), dry combined layers over MgSO4 and concentrate. Purify residue by flash chromatography on silica gel eluting with 0-25% EtOAc/hexanes to afford 2-bromo-3-methoxy-pyridine (21.0 g, 83%).
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5.91 g
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9.2 mL
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Synthesis routes and methods III

Procedure details

Under nitrogen atmosphere, to a solution of 2-bromo-3-hydroxypyridine (10.00 g) in DMF (100 ml) was added sodium hydride (60% oil, 2.5 g) at 0° C., and the mixture was stirred for 30 minutes. To the reaction mixture was added methyl iodide (4.0 ml), and the mixture was stirred at room temperature for 2 hours. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution, dried with magnesium sulfate and concentrated. Under reduced pressure, the residue was separated and purified with column chromatography (ethyl acetate/hexane=1:2) to give 2-bromo-3-methoxypyridine (9.24 g) as colorless crystals.
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10 g
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Synthesis routes and methods IV

Procedure details

Under a nitrogen atmosphere, 60% oil sodium hydride (605 mg, 15.1 mmol) was added in portions to methanol (10 ml) under ice cooling. Twenty minutes later, a dimethylformamide (20 ml) solution of 2-bromo-3-hydroxypyridine (2.5 g, 14.4 mmol) was added to the resulting mixture. The reaction mixture was distilled under reduced pressure to remove methanol and to the residue was added methyl iodide (0.94 ml, 15.1 mmol). The mixture was stirred at room temperature for 3 hours.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of the 2-bromo-3-methoxypyridine preparation method described in the research papers compared to other potential methods?

A1: The research papers highlight several advantages of the described synthesis methods:

  • Direct Bromination: The method utilizes a direct bromination approach to replace the nitro group in 2-nitro-3-methoxypyridine with a bromine atom []. This simplifies the synthesis route compared to multi-step processes.
  • Mild Conditions & Control: The reactions occur under mild conditions, making them easier to control and potentially safer [, ]. This is particularly important for industrial scale-up.
  • High Yield and Purity: The methods result in a high yield and purity of this compound, minimizing the need for extensive purification steps [, ].
  • Cost-Effective & Safe: The overall process is cost-effective due to the simple reaction scheme and readily available starting materials. Additionally, the mild reaction conditions contribute to a safer working environment [].

Q2: Can you detail the specific steps involved in the this compound preparation method using 2-bromo-3-hydroxypyridine as an intermediate?

A2: The research describes a two-step synthesis using 2-bromo-3-hydroxypyridine as an intermediate []:

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